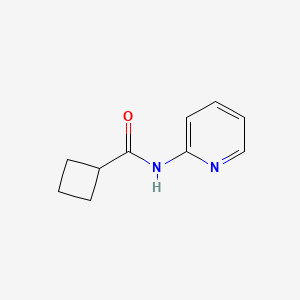![molecular formula C14H14N4OS B2879052 1,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1203218-55-6](/img/structure/B2879052.png)
1,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various steps such as alpha halogenation, cyclization, hydrolysis, condensation, and cyclization reaction . The resultant compound is characterized by its melting point, 1H-NMR and 13C-NMR, UV, IR, and HRMS spectra .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, like 1,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide, play a pivotal role in the development of new therapeutic agents. Their structural versatility allows for the synthesis of compounds with a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The success of pyrazole COX-2 inhibitors highlights the significance of these heterocycles in medicinal chemistry, offering a template for the design and development of more effective drugs through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, including pyrazole derivatives, are central to the majority of pharmaceuticals and drug-candidate molecules due to their complex structures and diverse functionalities. These compounds are particularly important for synthesizing tetrahydrobenzo[b]pyrans, which are valuable for their considerable biological significance. The development of new synthetic strategies for these compounds is a key area of interest in organic chemistry, contributing to the advancement of drug discovery and the creation of novel therapeutic agents (Kiyani, 2018).
Knoevenagel Condensation in Anticancer Agent Development
The Knoevenagel condensation process is crucial in generating α, β‐unsaturated ketones/carboxylic acids, serving as a foundation for many multicomponent reactions. This method has been instrumental in the development of biologically active molecules with significant anticancer activity. Leveraging different pharmacophoric aldehydes and active methylenes, researchers have created a diverse array of chemical compounds, demonstrating the potential of these reactions in facilitating further advancements in cancer treatment and drug discovery (Tokala, Bora, & Shankaraiah, 2022).
作用機序
将来の方向性
特性
IUPAC Name |
1,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-5-4-6-10-11(8)15-14(20-10)16-13(19)12-9(2)7-18(3)17-12/h4-7H,1-3H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJLFZXQQSUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

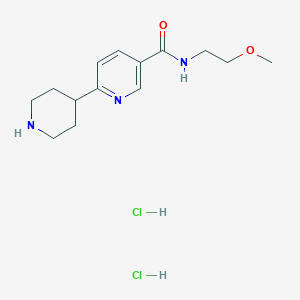
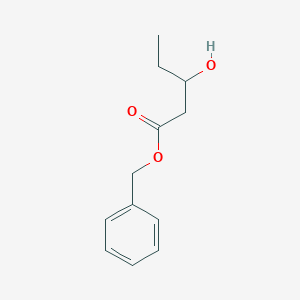

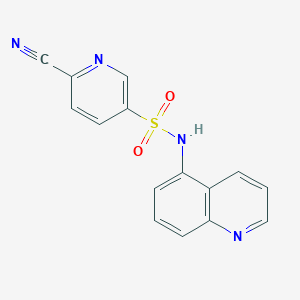

![2-(Furan-2-yl)-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878980.png)
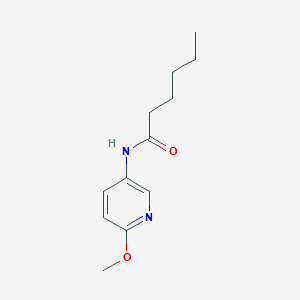
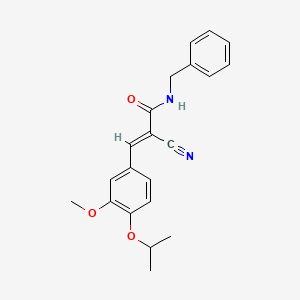
![1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878984.png)
![(Z)-2-(2,5-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878985.png)
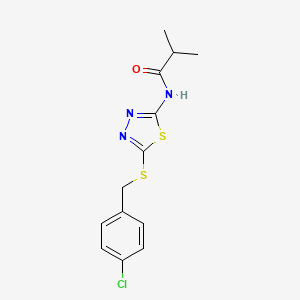
![N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2878988.png)
